molecular formula C8H16N2O B13160880 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B13160880
M. Wt: 156.23 g/mol
InChI Key: MCVLBCCGXNAPHP-UHFFFAOYSA-N
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Description

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C₈H₁₆N₂O It is characterized by the presence of an amino group attached to a pyrrolidine ring, which is further substituted with a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3,3-dimethylpyrrolidine with an appropriate aminating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structural configuration and the nature of the target. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
  • 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Uniqueness

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(4-amino-3,3-dimethylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C8H16N2O/c1-6(11)10-4-7(9)8(2,3)5-10/h7H,4-5,9H2,1-3H3

InChI Key

MCVLBCCGXNAPHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

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